molecular formula C3H9N B1457171 N-Propyl-d7-amine CAS No. 744184-05-2

N-Propyl-d7-amine

Cat. No. B1457171
M. Wt: 66.15 g/mol
InChI Key: WGYKZJWCGVVSQN-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of N-Propyl-d7-amine is C3H9N . It has a molecular weight of 66.15 g/mol . The InChI key is WGYKZJWCGVVSQN-NCKGIQLSSA-N .


Chemical Reactions Analysis

N-Propyl-d7-amine, like other amines, can undergo a variety of reactions. It can be alkylated by reaction with a primary alkyl halide . It also reacts violently with oxidizers and mercury, strong acids, organic anhydrides, isocyanates, aldehydes, nitroparrafins, halogenated hydrocarbons, and alcohols .


Physical And Chemical Properties Analysis

N-Propyl-d7-amine has a boiling point of 48 °C and a melting point of -83 °C . It has a density of 0.803 g/mL at 25 °C . It is highly soluble in water and polar organic solvents such as ethanol and methanol.

Scientific Research Applications

Surfactant Synthesis

N-Propyl-d7-amine is used in the synthesis of surfactants. For example, dicephalic saccharide amides, which include N-dodecyl-N,N-bis[(3-d-gluconylamido)propyl]-amine, have been synthesized and characterized for their surface and interfacial properties. These compounds demonstrate interesting behavior in terms of surfactant packing at interfaces due to the presence of a tertiary nitrogen atom (Wilk et al., 2000).

Catalysis and Amine Synthesis

N-Propyl-d7-amine plays a role in catalytic processes, particularly in the synthesis of N-methyl- and N-alkylamines. These amines are important in academic research and industrial production, forming structural motifs in life-science molecules. Recent advancements have focused on efficient synthesis methods using metal-based catalysts, highlighting the importance of N-alkylamines in various applications (Senthamarai et al., 2018).

Photoredox Catalysis

Photoredox catalysis utilizes N-Propyl-d7-amine in arene amination processes. This method is significant in pharmaceutical research for forming carbon-nitrogen bond motifs. The technique uses an organic photoredox-based catalyst system for site-selective amination of aromatics, demonstrating the utility of N-Propyl-d7-amine in complex chemical synthesis (Romero et al., 2015).

Amine Functionalization in Polymers

In polymer science, N-Propyl-d7-amine is involved in the functionalization of polymers with primary amines. This process is crucial for creating biocompatible polymers used in various biomedical applications. The functionalization technique includes reversible addition-fragmentation chain transfer polymerization, showcasing the versatility of N-Propyl-d7-amine in advanced materials science (York et al., 2007).

Application in Organic Light Emitting Diodes (OLEDs)

N-Propyl-d7-amine derivatives have been utilized in the modification of graphene oxide, which is then used in the production of organic light emitting diodes (OLEDs). This application highlights the role of N-Propyl-d7-amine in enhancing the performance of electronic devices (Diker et al., 2019).

Fluorescent Sensing

N-Propyl-d7-amine is utilized in the synthesis of fluorescent sensors, particularly in dendrimer structures. These structures, containing N-Propyl-d7-amine, exhibit changes in fluorescence upon interaction with specific ions, making them useful in sensing applications (Balzani et al., 2000).

Safety And Hazards

N-Propyl-d7-amine is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if in contact with skin or if inhaled .

properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYKZJWCGVVSQN-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

66.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-d7-amine

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 40% (w/v) aqueous solution of propylamine (8.75 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-propylaminocarbonyloxy-isoindolin-1-one (4.7 g.), melting at 208°-209° C., is obtained.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, Joe T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
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4-chloro
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Synthesis routes and methods III

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, 3. T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trriluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro, 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with n-propylamine in pyridine.
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[Compound]
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4-chloro
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[Compound]
Name
4-methanesulphonyloxy
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0 (± 1) mol
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Name
4-trifluoromethanesulphonyloxy
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Name
anhydride
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Synthesis routes and methods IV

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, J. T. Adams et al., J. Amer. Chem. Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trifluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
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[Compound]
Name
4-chloro
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reactant
Reaction Step Four
[Compound]
Name
4-methanesulphonyloxy
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
4-trifluoromethanesulphonyloxy
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.
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N-ethyl-3-pyrrolidinyl-9-xanthenylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Propyl-d7-amine
Reactant of Route 2
N-Propyl-d7-amine
Reactant of Route 3
N-Propyl-d7-amine
Reactant of Route 4
N-Propyl-d7-amine
Reactant of Route 5
N-Propyl-d7-amine
Reactant of Route 6
N-Propyl-d7-amine

Citations

For This Compound
1
Citations
M Cors, O Wrede, L Wiehemeier, A Feoktystov… - Scientific reports, 2019 - nature.com
… For the deuterated NNPAM 2 g of n-propyl-D7-amine (CDN isotopes, Canada) was added together with 2.67 g of triethyleamin to 10 mL dichloromethane. A solution of 2.72 g acryloyl …
Number of citations: 13 www.nature.com

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